ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)acetate
Description
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE is a complex organic compound that features a pyrazole ring and a hexahydroquinazolinone moiety
Properties
Molecular Formula |
C19H25N5O4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C19H25N5O4/c1-4-28-17(26)10-20-16(25)11-23-18(27)14-7-5-6-8-15(14)21-19(23)24-13(3)9-12(2)22-24/h9H,4-8,10-11H2,1-3H3,(H,20,25) |
InChI Key |
FNFUPOZYJKUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C2=C(CCCC2)N=C1N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines.
Synthesis of Hexahydroquinazolinone: This involves the reaction of appropriate amines with cyclic anhydrides or lactams under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Substituted amides or esters.
Scientific Research Applications
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE involves its interaction with specific molecular targets. The pyrazole ring and hexahydroquinazolinone moiety can interact with enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but it is believed that the compound can inhibit certain enzymes or bind to specific receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Hexahydroquinazolinone Derivatives: Compounds with similar hexahydroquinazolinone moieties.
Uniqueness
ETHYL 2-{2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDO}ACETATE is unique due to the combination of the pyrazole ring and hexahydroquinazolinone moiety in a single molecule. This unique structure provides it with distinct chemical and biological properties that are not observed in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
